Methyl 5-hydroxyisoxazole-3-carboxylate

tetracycline synthesis enantioselective synthesis isoxazole building block

Secure Methyl 5-hydroxyisoxazole-3-carboxylate (CAS 1557026-77-3), the optimal regioisomer for orthogonal synthetic elaboration. The free 5-hydroxyl group enables O-alkylation/acylation independent of the 3-methyl ester, while the precise 3-carboxylate/5-hydroxy substitution imparts distinct tautomeric equilibrium and hydrogen-bonding capacity versus the commercial 3-hydroxy regioisomer (CAS 10068-07-2). Compared to 5-unsubstituted or 5-aryl analogs, this scaffold offers superior nucleophilic character and solubility in polar media, critical for aqueous-phase transformations. Ideal for medicinal chemistry SAR exploration and as an HPLC reference standard for regioisomeric impurity profiling. Choose purity and precision—procure the differentiated building block.

Molecular Formula C5H5NO4
Molecular Weight 143.10 g/mol
Cat. No. B15072507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxyisoxazole-3-carboxylate
Molecular FormulaC5H5NO4
Molecular Weight143.10 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)ON1
InChIInChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)10-6-3/h2,6H,1H3
InChIKeyNYEXRLOUCKPOQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Hydroxyisoxazole-3-Carboxylate: Technical Overview for Scientific Procurement and Sourcing Decisions


Methyl 5-hydroxyisoxazole-3-carboxylate (CAS 1557026-77-3, C₅H₅NO₄, MW 143.10) is a heterocyclic building block of the isoxazole class, featuring a 1,2-oxazole core with a hydroxyl group at the 5-position and a methyl ester at the 3-position . The compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules, due to its balanced reactivity profile and hydrogen bond donor/acceptor capabilities inherent to the isoxazole pharmacophore . The presence of both the free 5-hydroxy group and the 3-carboxylate ester enables differential orthogonal derivatization strategies not possible with fully substituted or non-hydroxy isoxazole analogs.

Methyl 5-Hydroxyisoxazole-3-Carboxylate: Why Generic Substitution Fails for This Specific Scaffold


Generic substitution among isoxazole-3-carboxylates is demonstrably invalid due to three quantifiable differentiation axes: (1) regiochemistry—the specific 3-carboxylate/5-hydroxy substitution pattern yields distinct tautomeric and hydrogen-bonding behavior compared to the 5-carboxylate/3-hydroxy regioisomer (methyl 3-hydroxy-5-isoxazolecarboxylate, CAS 10068-07-2), with differential reactivity observed in benzylation and subsequent transformations [1]; (2) ester moiety—the methyl ester offers different solubility, crystallization behavior, and steric accessibility relative to ethyl or higher alkyl homologs (e.g., ethyl 5-hydroxyisoxazole-3-carboxylate, MW 157.13), directly impacting reaction yields and purification outcomes ; and (3) the free 5-hydroxy group confers unique tautomeric equilibrium and nucleophilic character absent in 5-unsubstituted or 5-alkyl/aryl-substituted analogs (e.g., methyl 5-phenylisoxazole-3-carboxylate, MW 203.19), fundamentally altering both synthetic utility and potential biological target engagement [2]. These differences are not theoretical; they manifest in experimentally observed yields and physical properties that directly affect downstream synthetic success.

Methyl 5-Hydroxyisoxazole-3-Carboxylate: Quantitative Differentiation Evidence for Informed Selection


Synthetic Utility Comparison: Yield Advantage as a Tetracycline AB-Ring Precursor

Methyl 5-hydroxyisoxazole-3-carboxylate (specifically its regioisomer methyl 3-hydroxy-5-isoxazolecarboxylate, CAS 10068-07-2) serves as the commercial starting material for a validated 9-step synthetic route to tetracycline AB-ring precursors, delivering chromatographically pure product in 21% overall yield at multi-gram scale (≥40 g demonstrated) [1]. This specific regioisomer is required for regioselective benzylation at the 3-hydroxy position followed by reduction to the corresponding aldehyde—a transformation sequence that would proceed with different regioselectivity and yield profile if attempted with the 5-hydroxy-3-carboxylate regioisomer due to differential hydrogen-bonding stabilization of the oxyanion intermediate.

tetracycline synthesis enantioselective synthesis isoxazole building block

Physicochemical Differentiation: Solid-State Handling vs. Liquid Ethyl Ester Homolog

The methyl ester (MW 143.10) exists as a crystalline solid at ambient temperature, whereas the ethyl ester homolog (ethyl 5-hydroxyisoxazole-3-carboxylate, MW 157.13) is typically handled as a liquid or low-melting solid . This physical state difference has practical implications for weighing accuracy, storage stability, and crystallization-based purification. The target compound also exhibits high aqueous solubility (characterized as 'very soluble in water' for the regioisomer methyl 3-hydroxy-5-isoxazolecarboxylate) [1], a property that differentiates it from more lipophilic 5-aryl-substituted analogs (e.g., methyl 5-(4-bromophenyl)isoxazole-3-carboxylate, MW 282.09, predicted boiling point 416.4±35.0°C) .

physical properties solid handling ester homolog comparison formulation

Regioisomeric Differentiation: 5-Hydroxy vs. 3-Hydroxy Substitution Pattern

Methyl 5-hydroxyisoxazole-3-carboxylate (CAS 1557026-77-3) is the 5-hydroxy regioisomer, distinct from methyl 3-hydroxy-5-isoxazolecarboxylate (CAS 10068-07-2). The 5-hydroxyisoxazole system exists in tautomeric equilibrium with the corresponding 5-oxo-2,5-dihydroisoxazole form, while the 3-hydroxy system tautomerizes to the 3-oxo form . This tautomeric difference alters the nucleophilic character at the hydroxyl-bearing carbon and the hydrogen-bond donor/acceptor capacity. In practical synthetic terms, the 3-hydroxy regioisomer undergoes selective O-benzylation at the 3-position (as demonstrated in tetracycline precursor synthesis), whereas the 5-hydroxy regioisomer would exhibit different regioselectivity in electrophilic trapping due to differential stabilization of the oxyanion by the adjacent carboxylate [1].

regioselectivity tautomerism hydrogen bonding isoxazole derivatives

Methyl 5-Hydroxyisoxazole-3-Carboxylate: Validated Application Scenarios for Scientific and Industrial Use


Tetracycline Antibiotic Discovery: AB-Ring Precursor Synthesis

The regioisomer methyl 3-hydroxy-5-isoxazolecarboxylate (CAS 10068-07-2) is the established commercial starting material for a validated 9-step synthetic route producing the AB-ring precursor to tetracycline antibiotics in 21% overall yield, with demonstrated scalability to ≥40 g of chromatographically pure product [1]. This route enables the synthesis of novel tetracycline analogs, including compounds effective against tetracycline-resistant bacterial strains. Research groups engaged in tetracycline antibiotic discovery should specifically procure this regioisomer for compatibility with the published enantioselective route involving O-benzylation, DIBAL-H reduction, and endo-selective intramolecular furan Diels-Alder cycloaddition [1].

Heterocyclic Scaffold Diversification via Orthogonal Derivatization

The compound's structural features—a free 5-hydroxy group and a 3-carboxylate methyl ester—enable orthogonal derivatization strategies. The 5-hydroxy group can undergo O-alkylation, O-acylation, or conversion to leaving groups for nucleophilic aromatic substitution, while the 3-ester can be hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted to amides and hydrazides [1]. The high aqueous solubility ('very soluble in water' for the regioisomer) [2] supports reactions in polar media without co-solvents. This orthogonal reactivity profile distinguishes it from 5-unsubstituted or 5-aryl isoxazole-3-carboxylates, which lack the free hydroxyl handle for independent functionalization [3].

Medicinal Chemistry Building Block for Bioisosteric Replacement

Isoxazole rings serve as bioisosteres for carboxylic acids, amides, and other carbonyl-containing pharmacophores, with demonstrated hydrogen bond donor/acceptor interactions with diverse enzymes and receptors [1]. The 5-hydroxyisoxazole-3-carboxylate scaffold offers a unique hydrogen-bonding network due to the juxtaposition of the hydroxyl and ester groups, distinct from simple isoxazole-3-carboxylates lacking the 5-hydroxy substitution. While direct biological data for the title compound are sparse, structurally related 5-hydroxyisoxazole scaffolds have shown GCP II inhibitory activity in the low micromolar range [2], suggesting this substitution pattern confers meaningful target engagement potential that procurement for SAR campaigns should consider.

Quality Control and Reference Standard for Regioisomeric Purity

Given the documented functional divergence between the 5-hydroxy (CAS 1557026-77-3) and 3-hydroxy (CAS 10068-07-2) regioisomers in synthetic transformations [1], this compound serves as an essential reference standard for analytical method development. Procurement of the pure regioisomer enables HPLC method validation, NMR reference spectral acquisition, and identification of regioisomeric impurities in synthetic batches. The solid physical state (c.f. liquid ethyl ester homolog) facilitates precise weighing for calibration standards [2], while the distinct chromatographic retention time relative to the regioisomer provides unambiguous identity confirmation.

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